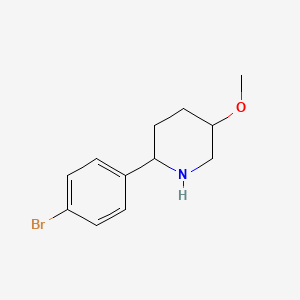

Piperidine, 2-(4-bromophenyl)-5-methoxy-

Description

BenchChem offers high-quality Piperidine, 2-(4-bromophenyl)-5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine, 2-(4-bromophenyl)-5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16BrNO |

|---|---|

Molecular Weight |

270.17 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5-methoxypiperidine |

InChI |

InChI=1S/C12H16BrNO/c1-15-11-6-7-12(14-8-11)9-2-4-10(13)5-3-9/h2-5,11-12,14H,6-8H2,1H3 |

InChI Key |

KSLMRKMXHHXVFS-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCC(NC1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profile of Piperidine, 2-(4-bromophenyl)-5-methoxy-: A Framework for Experimental Determination and Application

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This technical guide addresses the characterization of the organic compound Piperidine, 2-(4-bromophenyl)-5-methoxy-. Given the absence of extensive public data on this specific molecule, this document provides a comprehensive framework for its experimental solubility determination. We present a detailed protocol for establishing the thermodynamic solubility profile in various organic solvents, a cornerstone for preclinical and formulation development. This guide moves beyond a simple recitation of methods to explain the scientific rationale behind procedural choices, ensuring a robust and reliable characterization. It is designed for researchers, medicinal chemists, and formulation scientists who require a practical and scientifically sound approach to evaluating the solubility of novel chemical entities.

Introduction: The Imperative of Solubility in Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable pharmacological properties.[1] The specific compound, Piperidine, 2-(4-bromophenyl)-5-methoxy-, incorporates features—a bromophenyl group for potential halogen bonding and metabolic stability, a methoxy group to modulate electronics and lipophilicity, and the core piperidine ring—that make it a molecule of interest. However, before its therapeutic potential can be realized, a fundamental physicochemical property must be thoroughly understood: its solubility.

Solubility dictates the concentration of a drug in solution and, consequently, its ability to be absorbed and exert a biological effect.[2] Poor solubility is a primary challenge in pharmaceutical development, often leading to inadequate drug absorption and low bioavailability.[3] Therefore, a comprehensive understanding of a compound's solubility profile is essential from the early stages of drug discovery through to formulation and clinical trials.[4][5] This guide focuses on providing the necessary protocols and scientific context to accurately determine the solubility of this novel piperidine derivative.

Two key concepts are central to this process:

-

Thermodynamic Solubility : This is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure, representing the true, most stable solubility value.[6] It is the gold-standard measurement for lead candidate optimization and formulation.

-

Kinetic Solubility : This measures the concentration at which a compound, typically introduced from a concentrated DMSO stock, begins to precipitate from an aqueous medium.[5] While useful for high-throughput screening to rank-order large compound libraries, it often overestimates the true solubility and can be influenced by experimental artifacts.[4][6]

This guide will focus on the rigorous determination of thermodynamic solubility.

Predicted Qualitative Solubility Profile

Before embarking on quantitative analysis, the molecular structure of Piperidine, 2-(4-bromophenyl)-5-methoxy- allows for a qualitative prediction of its solubility based on the "like dissolves like" principle.[7] The molecule possesses both nonpolar (bromophenyl ring) and polar (piperidine nitrogen, methoxy oxygen) characteristics, suggesting a nuanced solubility profile.

Table 1: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The large, nonpolar bromophenyl group will interact favorably with these solvents, but the polar piperidine and methoxy functionalities will limit high solubility. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar parts of the molecule while also accommodating the nonpolar aromatic ring. DCM is often an excellent solvent for such structures. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The piperidine nitrogen can act as a hydrogen bond acceptor, and the methoxy oxygen to a lesser extent, leading to favorable interactions with protic solvents. Solubility is expected to be good. |

| Aqueous | Water | Very Low | The dominant lipophilic character imparted by the bromophenyl ring and the overall carbon framework will likely result in very poor aqueous solubility. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method remains the definitive technique for measuring thermodynamic solubility due to its direct measurement of the compound in equilibrium with its most stable solid form.[6] This protocol is designed to be self-validating by including critical quality control steps.

Principle and Justification

This method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is achieved. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is measured. This approach is superior to kinetic assays for obtaining definitive data because it ensures the system reaches its lowest energy state, preventing the measurement of transient, metastable states like supersaturated solutions or amorphous precipitates.[6]

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of solid Piperidine, 2-(4-bromophenyl)-5-methoxy- into a series of clear glass vials with screw caps. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial. A starting point could be 5-10 mg of the compound.

-

Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial. Include a range of solvents as outlined in Table 1.

-

Prepare at least three replicate vials for each solvent to assess variability.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator (e.g., at 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate.[6] A preliminary time-to-equilibrium study can be conducted by sampling at various time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Separation (Critical Step):

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

To separate the saturated supernatant from the undissolved solid, use a two-step process to avoid disturbing the sediment:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and pass it through a low-binding filter (e.g., a 0.22 µm PTFE or PVDF filter) into a clean analysis vial.[6] This removes any remaining microscopic particulates.

-

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in each solvent at known concentrations.

-

Analyze the filtered supernatant samples and calibration standards using a validated, stability-indicating analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust choice.[6] LC-MS/MS can be used for very low concentrations.

-

Calculate the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

-

-

Solid-State Verification (Trustworthiness Pillar):

-

After removing the supernatant, recover the remaining solid from the vials.

-

Analyze the residual solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[6]

-

Causality: This step is crucial because the compound could have undergone a polymorphic transformation or solvation during the experiment. Confirming that the solid phase at equilibrium is the intended, most stable form ensures the measured solubility value is accurate and relevant.[6]

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Application in Drug Development

The quantitative data obtained from the protocol should be summarized in a clear, structured table for easy comparison across different solvents.

Table 2: Example Quantitative Solubility Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

This robust data set directly informs critical drug development decisions:

-

Synthesis and Purification: Knowledge of solubility guides the choice of solvents for reaction workups and crystallization, which is essential for achieving high purity.

-

Preclinical Formulation: For in vitro and in vivo studies, the solubility data is paramount. It helps in selecting appropriate vehicles to deliver the compound effectively, potentially using strategies like pH manipulation or the addition of co-solvents for ionizable compounds.[4]

-

Physiologically-Based Pharmacokinetic (PBPK) Modeling: The solubility data, especially when combined with permeability measurements, serves as a key input for PBPK models to simulate and predict a drug's absorption, distribution, metabolism, and excretion (ADME) profile in humans.[6]

Conclusion

Determining the solubility profile of a novel compound like Piperidine, 2-(4-bromophenyl)-5-methoxy- is not a perfunctory task but a foundational step in its journey from a chemical entity to a potential therapeutic. By employing a rigorous, well-justified experimental protocol such as the shake-flask method detailed here, researchers can generate accurate and reliable thermodynamic solubility data. This information is indispensable for guiding medicinal chemistry efforts, enabling robust formulation development, and ultimately increasing the probability of success for the drug development program.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds.

- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

- Adv. J. Chem. A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. raytor.com [raytor.com]

- 7. chem.ws [chem.ws]

Technical Guide: Basicity & pKa Profiling of 2-(4-bromophenyl)-5-methoxy-piperidine

[1]

Executive Summary

Molecule: 2-(4-bromophenyl)-5-methoxy-piperidine Chemical Class: 2,5-Disubstituted Piperidine Primary Application: Pharmacophore scaffold (e.g., NK1 antagonists, SSRI analogs).[1] Critical Parameter: The basicity of the piperidine nitrogen is the master variable governing this molecule's solubility, lipophilicity (LogD), and intracellular distribution (lysosomal trapping).

This guide provides a definitive technical analysis of the pKa values for 2-(4-bromophenyl)-5-methoxy-piperidine. Since direct experimental data is often proprietary for specific drug intermediates, this guide synthesizes a high-confidence predictive model based on quantitative structure-activity relationships (QSAR) and details the Gold Standard Experimental Protocol for validation.

Structural Analysis & Theoretical pKa Prediction

To accurately predict the basicity, we must deconstruct the electronic environment of the secondary amine.

The Baseline: Piperidine

-

Reference pKa: ~11.1 (Aqueous, 25°C)

-

Mechanism: High electron density on the nitrogen lone pair, stabilized by the inductive electron-donating effect (

) of the adjacent methylene groups.

Substituent Effects (The "Pull" Factors)

The target molecule introduces two electron-withdrawing groups (EWG) that reduce the electron density available for protonation.

-

2-(4-Bromophenyl) Group (

-position):-

Effect: Strong Inductive Withdrawal (

) & Steric Hindrance.[1] -

Analog Data: 2-phenylpiperidine has a pKa of 9.4 .[1] The phenyl ring acts as an electron sink. The para-bromo substituent further increases this acidity (lowers pKa) via the phenyl ring, though the effect is attenuated by distance.

-

Estimated

pKa: -1.8 to -2.0 units from baseline.[1]

-

-

5-Methoxy Group (

-position):

Cumulative Prediction

Assuming non-linear additivity (saturation of inductive effects), the combined influence of the

| Component | Contribution | Resulting pKa Estimate |

| Piperidine Core | Baseline | 11.1 |

| + 2-Phenyl group | ~9.4 | |

| + 4-Bromo substituent | Remote Inductive ( | ~9.2 |

| + 5-Methoxy group | 7.6 – 8.1 |

Predicted pKa Range: 7.6 – 8.1 Note: Stereochemistry (cis/trans) can shift this by ±0.3 units due to intramolecular hydrogen bonding (e.g., N-H...OMe interaction in cis-isomers stabilizing the protonated form, potentially raising pKa).

Visualization: Electronic Effects Pathway

The following diagram illustrates the electronic "tug-of-war" determining the nitrogen's basicity.

Caption: Schematic of inductive electron withdrawal vectors reducing the basicity of the central nitrogen atom.

Experimental Protocol: Potentiometric Titration

Due to the lipophilic nature of the 4-bromophenyl group, this molecule likely has poor aqueous solubility. Standard aqueous titration will fail.[1] The Yasuda-Shedlovsky extrapolation method is required.[1]

Materials

-

Compound: >5 mg of 2-(4-bromophenyl)-5-methoxy-piperidine (HCl salt preferred).

-

Titrant: 0.1 M KOH (carbonate-free).

-

Cosolvent: Methanol (HPLC grade) or Dioxane.

-

Apparatus: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with Ag/AgCl electrode.

Step-by-Step Methodology

-

Preparation: Prepare three assay solutions with varying cosolvent ratios (e.g., 30%, 40%, 50% Methanol/Water v/v). This ensures the compound remains in solution throughout the pH sweep.

-

Calibration: Calibrate the electrode in the specific cosolvent mixtures to account for the shift in standard potential (

). -

Titration:

-

Data Processing (Yasuda-Shedlovsky):

-

Calculate apparent pKa (

) for each cosolvent ratio. -

Plot

vs. -

Extrapolate the linear regression to

of pure water (0.0128) to obtain the aqueous pKa.

-

Validation Criteria

-

Curve Fit: The Bjerrum plot must show a defined inflection point.

-

Linearity: The Yasuda-Shedlovsky plot (

) must be >0.98.[1] -

Precipitation Check: Ensure no turbidity (Tyndall effect) during titration; precipitation causes "noise" in the electrode response.

Biological Implications

Understanding the pKa of ~7.8 is crucial for predicting the molecule's behavior in vivo.

Solubility & Permeability[1]

-

Physiological pH (7.4): The molecule is close to its pKa.

-

Ratio of Ionized (

) to Unionized ( -

Impact: The significant fraction of unionized species (~28%) ensures good passive membrane permeability, while the ionized fraction (~72%) maintains reasonable aqueous solubility. This is an ideal "sweet spot" for oral drugs.[1]

-

Lysosomal Trapping[1]

-

Mechanism: Lysosomes are acidic (pH ~4.5).

-

Prediction: At pH 4.5, the molecule will be 99.9% ionized (

). Since the cationic form cannot cross the membrane back out, the drug may accumulate in lysosomes. -

Risk: High volume of distribution (

) and potential phospholipidosis if the lipophilicity is also high.

Workflow Diagram: Determination Strategy

Caption: Decision tree for selecting the correct pKa determination methodology based on solubility.

References

-

Zafar, S. et al. (2014).[3][4][5] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Link

-

Morgenthaler, M. et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

-

PubChem. (2025).[1][6] 2-Phenylpiperidine Compound Summary. National Library of Medicine.[1] Link

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard reference for Yasuda-Shedlovsky protocol).

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. researchgate.net [researchgate.net]

- 5. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Phenylpiperidine | C11H15N | CID 103020 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chiral Centers in 2,5-Disubstituted Piperidines

Introduction

The piperidine ring is a foundational scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its inherent three-dimensionality allows for precise spatial positioning of substituents, which is critical for molecular recognition and biological activity. Among the various substitution patterns, the 2,5-disubstituted piperidine motif presents a particularly compelling challenge due to the presence of two distinct chiral centers. The stereochemical arrangement of these substituents profoundly influences the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides an in-depth exploration of the stereochemical complexities of 2,5-disubstituted piperidines, focusing on stereoselective synthetic strategies and robust analytical techniques for their characterization.

The Stereochemical Landscape of 2,5-Disubstituted Piperidines

The presence of chiral centers at the C2 and C5 positions gives rise to four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). These isomers exist as two pairs of enantiomers. Furthermore, the relationship between the substituents defines the relative stereochemistry as either cis or trans.

-

Cis Isomers: The substituents at C2 and C5 are on the same face of the piperidine ring. This corresponds to the (2R, 5S) and (2S, 5R) configurations.

-

Trans Isomers: The substituents are on opposite faces of the ring, corresponding to the (2R, 5R) and (2S, 5S) configurations.

In its most stable chair conformation, the substituents can occupy either axial or equatorial positions. For trans-isomers, the diequatorial conformation is generally favored to minimize steric hindrance.[3] For cis-isomers, one substituent must be axial and the other equatorial, leading to a more complex conformational equilibrium.[3][4] Understanding and controlling these spatial relationships is paramount in drug design.

Core Principles of Stereoselective Synthesis

Achieving absolute and relative stereocontrol is the central challenge in synthesizing 2,5-disubstituted piperidines. Several robust strategies have been developed, each with its own mechanistic rationale.

Substrate-Controlled Synthesis

This approach leverages the inherent stereochemistry of a starting material to direct the formation of new chiral centers. A common strategy involves conjugate addition to a chiral pyridinone precursor. The existing substituents on the ring sterically hinder one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face, thereby establishing the relative stereochemistry.[5] For instance, the steric bulk of a tosyl group on the nitrogen can effectively shield one face of an N-sulfonyliminium ion intermediate, directing nucleophilic attack to the opposite side to yield cis-substituted products.[5][6]

Asymmetric Catalysis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. This is a highly efficient and atom-economical approach.

-

Asymmetric Hydrogenation: The enantioselective hydrogenation of disubstituted pyridinium salts using chiral iridium catalysts is a powerful method for accessing enantioenriched piperidines.[7][8] The choice of the chiral ligand is crucial for determining the stereochemical outcome.

-

Gold-Catalyzed Cyclization: Gold catalysts can facilitate the intramolecular hydroamination of alkynes, leading to the formation of the piperidine ring. The stereochemical outcome can sometimes be controlled by the choice of nitrogen protecting group, which influences the transition state geometry.[9]

Chiral Auxiliary-Mediated Synthesis

In this method, an achiral substrate is covalently bonded to a chiral auxiliary. The auxiliary then directs the stereochemical course of a reaction before being cleaved, yielding the enantioenriched product. While effective, this method is less atom-economical as it requires stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal.

Kinetic Resolution

Kinetic resolution is a process used to separate a racemic mixture. It involves reacting the racemate with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. This leaves the unreacted substrate enriched in the slower-reacting enantiomer.[3] For example, the kinetic resolution of racemic 2,5-disubstituted piperidines has been achieved through enantioselective acylation, where a chiral acylating agent preferentially reacts with one enantiomer, allowing for the separation of the two.[3]

Analytical Validation and Stereochemical Assignment

Unambiguous determination of the relative and absolute stereochemistry is a critical, self-validating step in the synthesis of chiral molecules. A combination of techniques is often employed.

| Technique | Principle | Information Obtained | Advantages | Limitations |

| NMR Spectroscopy | Nuclear Overhauser Effect (NOE) and analysis of coupling constants (J-values). | Relative stereochemistry (cis vs. trans). | Non-destructive, provides detailed structural information in solution. | Does not determine absolute configuration; requires careful analysis of complex spectra.[10] |

| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Enantiomeric excess (ee) and diastereomeric ratio (dr); separates all stereoisomers. | Highly accurate for quantification of stereoisomers.[3][11][12] | Requires method development; does not provide absolute configuration without authentic standards. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous absolute and relative stereochemistry. | The definitive "gold standard" for structural elucidation.[8] | Requires a suitable single crystal, which can be difficult to obtain; provides solid-state structure. |

Representative Protocol: Chiral HPLC Analysis

The following protocol outlines a general method for the separation of 2,5-disubstituted piperidine stereoisomers.

Objective: To determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of a synthetic mixture.

Methodology:

-

Column Selection: Choose an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® IA, IB) are often effective for separating piperidine analogues.[11][12]

-

Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of hexane/isopropanol or methyl-tert-butyl ether/tetrahydrofuran.[11] Vary the ratio of the solvents to optimize the separation.

-

Sample Preparation: Dissolve a small amount of the analyte mixture (approx. 1 mg/mL) in the mobile phase.

-

Injection and Detection: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).[11]

-

Data Analysis: Integrate the peak areas for each stereoisomer. Calculate the ee and dr based on the relative peak areas.

Self-Validation: The method is validated by ensuring baseline separation of all four stereoisomer peaks (if present) and by running authentic standards of known configuration to confirm peak identity.

Conclusion

The stereochemical complexity of 2,5-disubstituted piperidines presents both a significant challenge and a rich opportunity for medicinal chemists. The precise control over the C2 and C5 chiral centers is essential for developing safe and effective therapeutics. A deep understanding of stereoselective synthesis, grounded in mechanistic principles, combined with rigorous analytical characterization, forms the bedrock of modern drug discovery in this field. The continued development of novel catalytic systems and analytical methods will further empower researchers to explore the vast chemical space defined by this privileged scaffold.

References

-

Stereoselective synthesis of 2,6-disubstituted piperidines using the iridium-catalyzed allylic cyclization as configurational switch: asymmetric total synthesis of (+)-241 d and related piperidine alkaloids. (2009). Chemistry. Available at: [Link]

-

Ali, I., Naim, L., Ghanem, A. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. Talanta. Available at: [Link]

-

Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Padwa, A., et al. (2002). Stereoselective Synthesis of 2,5,6-Trisubstituted Piperidines. Organic Letters. Available at: [Link]

-

Padwa, A., et al. (2002). Stereoselective synthesis of 2,5,6-trisubstituted piperidines. PubMed. Available at: [Link]

-

Smith, C. I., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomeric disubstituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

-

Weiss, M. M., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. Available at: [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective synthesis of 2,5,6-trisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Stereoselective synthesis of 2,6-disubstituted piperidines using the iridium-catalyzed allylic cyclization as configurational switch: asymmetric total synthesis of (+)-241 d and related piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines: total synthesis of (+)-monomorine I and (+)-indolizidine 195B - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]

- 12. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

Methodological & Application

Optimized Protocols for Buchwald-Hartwig Amination of Bromophenyl Piperidine Scaffolds

[1]

Content Type: Detailed Application Note & Protocol Guide

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Scope: Synthesis of

Strategic Guide: Mechanistic Causality & Ligand Selection

The formation of

The "RuPhos" Imperative

For piperidine coupling partners, RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is the ligand of choice.

-

Mechanistic Logic: The rate-limiting step for secondary amines is often Reductive Elimination (RE) .[1] RuPhos is bulky (biaryl scaffold) and electron-rich (dicyclohexylphosphino group).[1] The bulk facilitates the extrusion of the product (RE) by relieving steric strain in the Pd(II) intermediate, while the electron richness facilitates Oxidative Addition (OA) into the aryl bromide.

-

Contrast with BrettPhos: While BrettPhos is superior for primary amines, it is often less effective for secondary amines like piperidine.[1] Theoretical studies indicate that for BrettPhos, the OA step is rate-limiting, whereas RuPhos lowers the barrier for the difficult RE step associated with sterically demanding secondary amines [1].

Base Selection Strategy

-

Standard (NaOtBu): The default base for non-sensitive substrates.[1] It promotes rapid formation of the active Pd-amido complex.[1]

-

Base-Sensitive (LHMDS): For substrates containing esters, nitriles, or enolizable ketones, Lithium Hexamethyldisilazide (LHMDS) is critical. Unlike alkoxides, LHMDS is non-nucleophilic and can form stable aggregates that act as a "pseudo-protecting group" for sensitive moieties during the reaction [2].

Experimental Protocols

Protocol A: The "Workhorse" Condition (Robust Substrates)

Best for: Unfunctionalized aryl bromides coupled with piperidines.

Materials:

-

Catalyst: RuPhos Pd G4 Precatalyst (preferred) OR Pd

(dba) -

Base: Sodium tert-butoxide (NaOtBu).[1]

-

Solvent: THF or Toluene (Anhydrous, sparged with Ar).[1]

Step-by-Step Methodology:

-

Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon.

-

Charge Solids: Add Aryl Bromide (1.0 equiv), Piperidine derivative (1.2 equiv), and NaOtBu (1.4 equiv).

-

Note: If using the Pd G4 precatalyst (recommended for air stability), add it now (1.0–2.0 mol%).

-

-

Solvent Addition: Add anhydrous THF (concentration 0.2 M relative to halide).

-

Activation: If using Pd

(dba) -

Reaction: Seal the vial and heat to 80°C for 2–12 hours.

-

Visual Check: The reaction typically turns from a cloudy suspension to a dark amber/brown solution upon completion.[1]

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: The "High-Fidelity" Condition (Sensitive Substrates)

Best for: Bromophenyl piperidines containing esters, amides, or glutarimides.

Materials:

Step-by-Step Methodology:

-

Charge Solids: Add Aryl Bromide (1.0 equiv) and Piperidine (1.2 equiv) to an Ar-purged vial.

-

Catalyst Addition: Add RuPhos Pd G4 (2–4 mol%).

-

Why G4? The G4 precatalyst activates rapidly at lower temperatures, essential for sensitive substrates.

-

-

Solvent/Base Addition: Add THF (0.2 M). Dropwise add LHMDS (2.0 equiv).[1]

-

Caution: LHMDS can hydrolyze rapidly; use a fresh bottle.[1]

-

-

Reaction: Heat to 60–65°C . Monitor closely by LCMS.

-

Quench: Quench with saturated NH

Cl solution before exposing to air/workup to neutralize the silylamide.[1]

Troubleshooting & Optimization Matrix

| Symptom | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning or Inactive Pd | Switch to RuPhos Pd G4 precatalyst to ensure correct Pd:Ligand ratio (1:1). Ensure solvent is degassed.[1] |

| Dehalogenation (Ar-H) | Solvent issue.[1] Avoid primary alcohols.[1] Switch from Dioxane to Toluene . Reduce reaction temp. | |

| Start Material Recovery | Oxidative Addition Failure | If Ar-Br is electron-rich, switch to tBuBrettPhos or increase temp to 100°C. |

| Piperidine Dimerization | Oxidation of Amine | Trace oxygen present.[1] Ensure rigorous Argon purge.[1] Use fresh amine source.[1] |

| Ester Hydrolysis | Base Nucleophilicity | STOP using NaOtBu. Switch immediately to LHMDS or mild base K |

Visualizations

Mechanistic Pathway: The RuPhos Cycle

Caption: The catalytic cycle emphasizing the monoligated Pd(0)-RuPhos active species and the critical Reductive Elimination step facilitated by ligand bulk.

Decision Tree: Condition Selection

Caption: Logic flow for selecting the optimal base and ligand system based on substrate functionality.

References

-

Ligand Effects on Rate-Limiting Steps: Tian, Y., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction."[1][3] ACS Omega, 2020, 5(34), 21860–21869. [Link][1]

-

LHMDS for Sensitive Substrates: Sutanto, F., et al. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." SLAS Discovery, 2020.[1] [Link]

-

RuPhos Discovery & Scope: Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[1] Chemical Science, 2011, 2, 57-68. [Link]

-

Precatalyst G4 Protocols: Bruno, N. C., et al. "Biaryl Monophosphine-Derived Palladium(II) Amido Complexes: Synthesis, Characterization, and Activity in C–N Cross-Coupling." Chemical Science, 2013, 4, 916-920. [Link]

Advanced N-Alkylation Protocols for 2-(4-Bromophenyl)-5-methoxy-piperidine

Executive Summary & Strategic Analysis

The N-alkylation of 2-(4-bromophenyl)-5-methoxy-piperidine (hereafter Substrate 1 ) presents a specific set of stereoelectronic challenges distinct from simple piperidines. While the secondary amine is nucleophilic, the bulky 4-bromophenyl group at the C2 position creates significant steric shielding around the nitrogen center. Furthermore, the inductive effect of the electron-withdrawing aryl and methoxy groups slightly reduces the basicity (and nucleophilicity) compared to unsubstituted piperidine (pKa ~11.2).

Successfully functionalizing this scaffold requires balancing reactivity to overcome steric hindrance while strictly avoiding quaternization (over-alkylation) and preserving the integrity of the aryl bromide moiety (crucial for downstream cross-coupling).

This guide details two validated pathways:

-

Reductive Amination (Method A): The preferred, high-fidelity route for introducing C1–C6 alkyl chains or benzyl groups.

-

Controlled Nucleophilic Substitution (Method B): A contingency protocol for alkyl groups lacking stable aldehyde precursors or requiring specific functionalized halides.

Decision Matrix: Pathway Selection

Figure 1: Strategic decision tree for selecting the optimal N-alkylation method based on target substituent properties.

Method A: Reductive Amination (Preferred)

Principle: This method relies on the formation of an iminium ion intermediate followed by in situ reduction.[1][2] It is thermodynamically controlled to stop at the tertiary amine, effectively eliminating the risk of quaternary ammonium salt formation common in direct alkylation.

Reagent Selection Rationale

-

Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is selected over NaBH₄ or NaBH₃CN. STAB is mild and chemoselective; it reduces iminiums rapidly but reacts negligibly with aldehydes/ketones, preventing side-product formation (alcohol reduction).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) . These non-polar, non-coordinating solvents stabilize the iminium intermediate better than methanol.

-

Acid Catalyst: Acetic Acid (AcOH) . Essential to protonate the carbinolamine intermediate and facilitate water loss to form the reactive iminium species, especially given the steric bulk of the C2-aryl group.

Protocol A: Step-by-Step

Materials:

-

Substrate 1 (1.0 equiv)[3]

-

Aldehyde/Ketone (1.2 – 1.5 equiv)

-

NaBH(OAc)₃ (1.5 – 2.0 equiv)

-

Acetic Acid (1.0 – 2.0 equiv)

-

DCE (0.1 M concentration)

Procedure:

-

Imine Formation: In a dry reaction vial, dissolve Substrate 1 in DCE (0.1 M).

-

Add the Aldehyde/Ketone (1.2 equiv) and Acetic Acid (1.0 equiv).

-

Critical Step: Stir at Room Temperature (RT) for 30–60 minutes before adding the reductant. This "pre-stir" allows the equilibrium to shift toward the iminium species.

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

-

Monitoring: Stir at RT under nitrogen. Monitor by LCMS at 2 hours.

-

Note: If conversion is <50%, add a second portion of aldehyde (0.5 equiv) and reductant.

-

-

Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose boron complexes.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Controlled Nucleophilic Substitution (SN2)

Principle: Direct displacement of a leaving group (Halide/Mesylate) by the secondary amine. Risk: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine), leading to over-alkylation.[4] Mitigation: The C2-aryl group of Substrate 1 provides "steric protection," naturally slowing down the second alkylation event. However, strict stoichiometry is required.

Protocol B: Step-by-Step

Materials:

-

Substrate 1 (1.0 equiv)[3]

-

Alkyl Halide (R-Br or R-I) (1.0 – 1.1 equiv)

-

Base: K₂CO₃ (anhydrous, 2.0 equiv) or DIPEA (for soluble bases)

-

Solvent: Acetonitrile (MeCN) or DMF

Procedure:

-

Setup: Dissolve Substrate 1 (1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous MeCN (0.1 M).

-

Activation: Stir at RT for 15 minutes to ensure deprotonation/activation of the amine.

-

Controlled Addition: Dissolve the Alkyl Halide (1.05 equiv) in a small volume of MeCN. Add this solution dropwise over 30 minutes (use a syringe pump for highly reactive halides like Methyl Iodide or Benzyl Bromide).

-

Temperature:

-

Reactive Halides (MeI, BnBr): 0 °C to RT.

-

Unreactive Halides (Alkyl Chlorides): Heat to 50–60 °C.

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and water.

Quantitative Comparison & Troubleshooting

Method Comparison Table

| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |

| Selectivity | High (Mono-alkylation only) | Moderate (Risk of Quaternization) |

| Reaction Rate | Fast (1–4 hours) | Variable (2–24 hours) |

| Steric Tolerance | Excellent (Reductant is small) | Good (C2-aryl hinders approach) |

| Functional Groups | Tolerates Esters, Nitriles, Halides | Sensitive to base-labile groups |

| Purification | Often simple extraction | Likely requires Column Chromatography |

QC & Validation (Self-Correcting Steps)

-

LCMS Check: Look for the characteristic bromine isotope pattern (1:1 doublet separated by 2 amu).

-

Start Material: [M+H]+

-

Product: [M + Alkyl]+

-

Over-alkylation: [M + 2(Alkyl)]+ (Fixed positive charge, no change in pH dependent retention).

-

-

Regiochemistry: Due to the single nucleophilic nitrogen, regioselectivity is not an issue. However, ensure the aryl bromide remains intact (avoid Pd contamination or conditions >100°C which might trigger intramolecular cyclization).

Workflow Visualization

Figure 2: Validation workflow ensuring structural integrity of the brominated scaffold.

References

-

Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry.

-

ChemicalBook. (n.d.). "4-(4'-Bromophenyl)piperidine Synthesis and Properties." ChemicalBook.

-

Levison, B. (2017). "Procedure for N-alkylation of Piperidine?" ResearchGate.[6]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Suzuki Coupling of 4-Bromophenyl Piperidine Derivatives for Advanced Pharmaceutical Scaffolds

Introduction: Bridging Core Structures in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become an indispensable tool in both academic and industrial settings, particularly in the synthesis of complex molecules like pharmaceuticals and natural products.[4][5]

Simultaneously, the 4-aryl piperidine motif is a privileged scaffold in modern drug discovery.[6] Its rigid, three-dimensional structure is a cornerstone in the design of agents targeting the central nervous system (CNS) and other biological systems, appearing in numerous approved drugs.[7][8] The convergence of these two powerful tools—the Suzuki coupling and the 4-aryl piperidine core—provides a direct and versatile route to novel, highly functionalized molecules with significant therapeutic potential.

This guide provides an in-depth exploration of the application of Suzuki coupling to 4-bromophenyl piperidine derivatives. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, offer detailed, field-tested protocols, and provide a framework for troubleshooting and optimization, empowering researchers to leverage this chemistry to its fullest potential.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three primary, sequential steps centered around a palladium catalyst.[2][9]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the 4-bromophenyl piperidine derivative. This step forms a square-planar Pd(II) complex.[1][9] The reactivity order for aryl halides in this step is typically I > Br > OTf >> Cl, making aryl bromides like our substrate highly effective electrophiles.[1]

-

Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the organoboron species (e.g., an arylboronic acid) to the palladium(II) center. This step requires activation by a base.[10][11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium complex, displacing the halide.[11]

-

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are expelled, forming the desired C-C bond of the 4-arylphenyl piperidine product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Components: A Guide to Reagent Selection

The success of a Suzuki coupling hinges on the judicious selection of its five core components.

-

The Electrophile (4-Bromophenyl Piperidine): Aryl bromides offer a perfect balance of reactivity and stability, making them ideal substrates. They undergo oxidative addition more readily than aryl chlorides but are generally more stable and cost-effective than aryl iodides.[1][12] The piperidine nitrogen should typically be protected (e.g., as a Boc-carbamate) to prevent potential side reactions or catalyst inhibition.

-

The Nucleophile (Organoboron Reagent):

-

Boronic Acids (Ar-B(OH)₂): These are the most common coupling partners due to their commercial availability and general stability. However, they can be prone to decomposition via protodeboronation, especially with electron-rich or certain heteroaromatic systems.[1][13]

-

Boronic Esters (e.g., Pinacol Esters): These are often more robust alternatives to boronic acids, exhibiting greater stability to purification and storage.[1] They are particularly useful for slow or challenging coupling reactions where the stability of the boronic acid is a concern.

-

-

The Palladium Catalyst & Ligands:

-

Catalyst Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄.[2][11] These Pd(II) or Pd(0) sources are reduced in situ to generate the active Pd(0) catalyst.

-

Ligands: The ligand is arguably the most critical component for tuning reactivity. Its role is to stabilize the palladium center, enhance its solubility, and modulate its electronic and steric properties to facilitate the catalytic cycle.

-

Triphenylphosphine (PPh₃): A standard, reliable ligand for many straightforward couplings.

-

Bulky, Electron-Rich Phosphines: For more challenging transformations, such as those involving sterically hindered substrates or less reactive aryl chlorides, advanced ligands are necessary. Buchwald ligands like SPhos and XPhos are highly effective, promoting rapid oxidative addition and reductive elimination.[12]

-

-

-

The Base: The base is not merely a spectator; it is essential for activating the boronic acid.[10][11] The choice of base can dramatically influence reaction rate and yield.

-

Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[10] K₃PO₄ is a stronger base often used for more difficult couplings. Cs₂CO₃ is highly effective due to its solubility in organic solvents.[10]

-

Mild Bases: For substrates with base-sensitive functional groups (e.g., esters), milder bases like potassium fluoride (KF) can be employed to prevent hydrolysis.[14][15]

-

-

The Solvent: The solvent system must solubilize the reagents and facilitate the reaction.

-

Common Solvents: Toluene, 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are widely used.[1]

-

Aqueous Mixtures: Suzuki couplings are famously tolerant of water, and biphasic solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O) are very common.[16] The aqueous phase helps to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

Application Workflow: Optimizing the Coupling

When developing a Suzuki coupling for a new 4-bromophenyl piperidine derivative, a systematic approach to optimization is key. The following workflow provides a logical progression for refining reaction conditions.

Caption: A decision-making workflow for Suzuki coupling optimization.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Inactive catalyst; Insufficiently strong base; Poor reagent solubility; Oxygen contamination. | Use a fresh catalyst/ligand. Screen stronger bases (e.g., K₃PO₄).[10] Try a different solvent system (e.g., Dioxane, DMF).[15] Ensure the reaction mixture is thoroughly degassed. |

| Homocoupling of Boronic Acid | Presence of oxygen or excess Pd(II) in the reaction mixture.[1] | Rigorously degas all solvents and maintain a positive pressure of inert gas (N₂ or Ar). Use a Pd(0) precatalyst like Pd(PPh₃)₄. |

| Protodeboronation | Unstable boronic acid (common with heteroaryls); Prolonged reaction time at high temperature.[1][13] | Switch to a more stable boronic ester (pinacol or MIDA). Use anhydrous conditions if possible. Increase catalyst loading to accelerate the desired coupling over decomposition. |

| Ester Hydrolysis | Reaction conditions are too basic for a sensitive functional group. | Use a milder, non-hydroxide base like KF or CsF.[14][15] |

| Catalyst Poisoning | Presence of sulfur-containing functional groups (e.g., thiophenes) on a substrate.[17] | Increase catalyst loading. Use specialized ligands designed to be resistant to sulfur poisoning. |

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts and phosphine ligands are toxic and should be handled with care.

Protocol 1: General Procedure for the Synthesis of N-Boc-4-(biphenyl-4-yl)piperidine

This protocol represents a standard, robust starting point for coupling with a simple, unhindered arylboronic acid.

Materials:

-

N-Boc-4-(4-bromophenyl)piperidine (1.0 mmol, 354 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg, 4 mol%)[12][16]

-

Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 424 mg)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

Procedure:

-

To a 25 mL Schlenk flask equipped with a magnetic stir bar, add N-Boc-4-(4-bromophenyl)piperidine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Using syringes, add the degassed 1,4-dioxane and degassed water.

-

Place the flask in a preheated oil bath at 80 °C.

-

Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Protocol 2: Optimized Procedure for a Sterically Hindered Coupling

This protocol is adapted for a more challenging coupling, such as with a sterically demanding ortho-substituted boronic acid, requiring a more active catalyst system and slightly more forcing conditions.

Materials:

-

N-Boc-4-(4-bromophenyl)piperidine (1.0 mmol, 354 mg)

-

2-Methylphenylboronic acid (1.3 mmol, 177 mg)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.015 mmol, 13.7 mg, 1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 14.3 mg, 3 mol%)

-

Cesium carbonate (Cs₂CO₃, 2.5 mmol, 814 mg)

-

Toluene (10 mL)

-

Water (1 mL)

Procedure:

-

To an oven-dried Schlenk flask, add N-Boc-4-(4-bromophenyl)piperidine, 2-methylphenylboronic acid, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

-

Seal the flask, and purge thoroughly with an inert gas (evacuate/backfill x 3).

-

Add degassed toluene and degassed water via syringe.

-

Heat the reaction mixture to 100 °C in a preheated oil bath.

-

Stir vigorously for 12-18 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Comparative Data for Reaction Conditions

The following table illustrates how the choice of catalyst, base, and solvent can affect the outcome of the Suzuki coupling of N-Boc-4-(4-bromophenyl)piperidine with various arylboronic acids. Yields are illustrative and highly dependent on specific reaction execution.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Approx. Yield (%) |

| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 90 | 85-95 |

| 2 | 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 80 | 90-98 |

| 3 | 3-Pyridylboronic Acid | PdCl₂(dppf) (2) | - | K₂CO₃ (2.5) | DMF | 100 | 75-85 |

| 4 | 2-Methylphenylboronic Acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 80-90 |

| 5 | 4-Formylphenylboronic Acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 88-96 |

Data compiled and generalized from multiple sources for illustrative purposes.[10][18][19]

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Ren, G. et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Walker, S. D. et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. [Link]

-

Hassan, J. et al. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. [Link]

-

Macharia, J. M. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-

Kotha, S. et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. [Link]

-

Chen, G. et al. (2007). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Green Chemistry. [Link]

-

ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

-

ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

-

Reddy, V. P. et al. (2012). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. [Link]

-

Sharma, A. et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

-

ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. [Link]

-

ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

-

Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

- Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Vice, S. et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry. [Link]

-

Chen, Z. et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Hussain, A. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

-

Lazny, R. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

IJNRD.org. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings. [Link]

-

Kassie, G. M. et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry. [Link]

-

ReposiTUm. Suzuki Cross Coupling of 4-Bromobenzyl-(1H). [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

Smith, C. J. et al. (2014). Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. Organic Letters. [Link]

-

Journal of Xi'an Shiyou University. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. [Link]

-

Organic Syntheses Procedure. Suzuki-Miyaura Cross-Coupling: Preparation of 2. [Link]

-

ResearchGate. Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. [Link]

-

Constable, E. C. et al. (1998). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. xisdxjxsu.asia [xisdxjxsu.asia]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uwindsor.ca [uwindsor.ca]

- 15. researchgate.net [researchgate.net]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Application Note: Strategic Selection and Implementation of Nitrogen Protecting Groups for the Synthesis of 5-Methoxy-2-Arylpiperidines

Abstract

The 5-methoxy-2-arylpiperidine scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceutical agents. Its synthesis presents unique challenges, primarily centered on the reactivity of the piperidine nitrogen atom. This application note provides a comprehensive guide to the strategic selection and implementation of nitrogen protecting groups for the successful synthesis of these valuable molecules. We will delve into the rationale behind choosing specific protecting groups, provide detailed, field-tested protocols for their installation and removal, and offer a comparative analysis to facilitate decision-making in complex synthetic routes.

Introduction: The Synthetic Challenge

The piperidine ring is a cornerstone of medicinal chemistry, and its substitution pattern dictates its pharmacological profile. The 5-methoxy-2-arylpiperidine framework, in particular, is of significant interest due to its presence in compounds targeting the central nervous system (CNS). The synthesis of these molecules, however, requires careful planning. The secondary amine of the piperidine ring is a potent nucleophile and base, which can interfere with a wide range of synthetic transformations, including C-C bond-forming reactions, functionalization of the aryl ring, and manipulations of other sensitive groups.

Therefore, a robust protecting group strategy is not merely a convenience but a necessity. The ideal protecting group must be:

-

Easy to install in high yield.

-

Stable (inert) to the reaction conditions required for subsequent synthetic steps.

-

Easy to remove selectively in high yield without affecting other functional groups in the molecule (orthogonality).

This guide will focus on the most effective and widely used protecting groups for this specific synthetic context: the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and p-Methoxybenzyl (PMB) groups.

The Core Logic: A Workflow for Protected Synthesis

The successful synthesis of a 5-methoxy-2-arylpiperidine derivative hinges on a logical workflow that incorporates protection and deprotection at a minimum of two key stages. The general strategy involves the protection of the piperidine nitrogen, followed by the necessary synthetic modifications, and concluding with the deprotection to yield the final target molecule or an intermediate for further derivatization.

Figure 1: A generalized workflow for the synthesis of 5-methoxy-2-arylpiperidines, highlighting the critical protection and deprotection stages.

Comparative Analysis of Key Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy, particularly the nature of the downstream reaction conditions. A summary of the most relevant protecting groups is presented below.

| Protecting Group | Structure | Common Reagents for Introduction | Cleavage Conditions | Stability & Orthogonality |

| Boc (tert-Butoxycarbonyl) | Boc-N< | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (TFA, HCl in Dioxane) | Stable to: Hydrogenolysis, mild base, organometallics. Labile to: Strong acid. |

| Cbz (Carboxybenzyl) | Cbz-N< | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to: Acidic and basic conditions. Labile to: Reductive cleavage. |

| PMB (p-Methoxybenzyl) | PMB-N< | p-Methoxybenzyl chloride (PMB-Cl) | Oxidative cleavage (DDQ, CAN) | Stable to: Mild acid, base, hydrogenolysis. Labile to: Strong oxidants. |

Detailed Protocols and Mechanistic Insights

The following protocols are provided as robust starting points. Researchers should optimize conditions based on their specific substrate and scale.

The Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common nitrogen protecting group due to its ease of introduction and its cleavage under acidic conditions, which are orthogonal to many other functionalities.

Protocol 4.1.1: Boc Protection of a Piperidine Precursor

-

Rationale: Di-tert-butyl dicarbonate (Boc₂O) is an easily handled solid that reacts with the piperidine nitrogen in the presence of a mild base. The base neutralizes the carbonic acid byproduct.

-

Procedure:

-

Dissolve the piperidine substrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).

-

Add a mild base, such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until completion.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

-

Protocol 4.1.2: Boc Deprotection

-

Rationale: The Boc group is readily cleaved by strong acids, which protonate the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, isobutylene, and carbon dioxide.

-

Procedure:

-

Dissolve the Boc-protected piperidine (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in an organic solvent and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

-

The Orthogonal Choice: Carboxybenzyl (Cbz) Group

The Cbz group is the protecting group of choice when the synthetic route involves strongly acidic conditions that would cleave a Boc group. Its removal via catalytic hydrogenolysis is a very mild and clean transformation.

Protocol 4.2.1: Cbz Protection of a Piperidine Precursor

-

Rationale: Benzyl chloroformate reacts with the piperidine nitrogen under basic conditions to form the stable carbamate.

-

Procedure:

-

Dissolve the piperidine substrate (1.0 eq) in a solvent mixture such as THF/water or DCM.

-

Cool the solution to 0 °C and add a base, such as sodium carbonate (Na₂CO₃, 2.0 eq) or TEA (1.5 eq).

-

Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 3-16 hours until completion (monitor by TLC or LC-MS).

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify by chromatography as needed.

-

Protocol 4.2.2: Cbz Deprotection (Hydrogenolysis)

-

Rationale: The benzyl C-O bond is susceptible to cleavage by catalytic hydrogenation. The reaction proceeds on the surface of a palladium catalyst to release the free amine, carbon dioxide, and toluene.

-

Procedure:

-

Dissolve the Cbz-protected piperidine (1.0 eq) in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

-

Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C), at a loading of 5-10 mol%.

-

Fit the reaction flask with a hydrogen balloon or connect it to a hydrogenation apparatus.

-

Purge the system with hydrogen gas and maintain a hydrogen atmosphere (1 atm or higher pressure for more resistant substrates).

-

Stir vigorously for 2-24 hours at room temperature. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Rinse the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

-

The Oxidatively-Labile Option: p-Methoxybenzyl (PMB) Group

The PMB group is particularly useful when both acidic and reductive conditions need to be avoided. Its electron-rich benzyl system makes it susceptible to oxidative cleavage.

Protocol 4.3.1: PMB Protection of a Piperidine Precursor

-

Rationale: The PMB group is introduced via a standard Sₙ2 reaction between the nucleophilic piperidine nitrogen and p-methoxybenzyl chloride.

-

Procedure:

-

Dissolve the piperidine substrate (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

-

Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq) to facilitate the reaction.

-

Add p-methoxybenzyl chloride (PMB-Cl, 1.2 eq).

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-18 hours, monitoring for completion.

-

After cooling to room temperature, perform an aqueous workup and extract the product.

-

Wash, dry, and concentrate the organic phase. Purify by chromatography if required.

-

Protocol 4.3.2: PMB Deprotection (Oxidative Cleavage)

-

Rationale: Oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate) selectively oxidize the electron-rich PMB group, leading to the formation of an iminium ion which is then hydrolyzed to release the free amine.

-

Procedure (using DDQ):

-

Dissolve the PMB-protected piperidine (1.0 eq) in a solvent system such as DCM/water (10:1).

-

Cool the solution to 0 °C.

-

Add DDQ (1.5-2.5 eq) portion-wise. The reaction mixture typically develops a deep color.

-

Stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the product with DCM.

-

Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

-

Filter, concentrate, and purify to isolate the deprotected amine.

-

Strategic Decision Making

Choosing the correct protecting group requires a holistic view of the entire synthetic route. The following decision tree provides a simplified guide for this selection process.

Figure 2: Decision tree for selecting a nitrogen protecting group based on downstream reaction compatibility.

Conclusion

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules like 5-methoxy-2-arylpiperidines. The Boc, Cbz, and PMB groups offer a versatile toolkit for the synthetic chemist, each with distinct advantages and modes of cleavage that can be tailored to a specific synthetic route. By understanding the principles of orthogonality and carefully planning the sequence of protection, functionalization, and deprotection, researchers can navigate the challenges of piperidine synthesis with greater efficiency and success. This guide provides the foundational knowledge and practical protocols to empower chemists in this important area of drug discovery and development.

References

-

Title: Amine Protecting Groups. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Protecting Groups. Source: Organic Chemistry, 2nd ed., Jonathan Clayden, Nick Greeves, and Stuart Warren. URL: [Link]

-

Title: Synthesis of Substituted Piperidines. Source: A PhD Thesis, University of Bath. URL: [Link]

-

Title: A Practical Guide to Amine Protection. Source: Chemical Science, 2017, 8, 1538. URL: [Link]

Derivatization of the Secondary Amine in Methoxy-Substituted Piperidines: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Piperidine and its derivatives are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1] The methoxy-substituted piperidine scaffold, in particular, is a recurring theme in medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The secondary amine inherent to the piperidine ring serves as a crucial handle for synthetic elaboration, allowing for the introduction of diverse functionalities that can modulate a compound's biological activity, solubility, and metabolic stability.

This guide provides a comprehensive overview of the common and effective strategies for the derivatization of the secondary amine in methoxy-substituted piperidines. Beyond a mere recitation of protocols, this document delves into the rationale behind experimental choices, offering insights gleaned from practical application to empower researchers in their synthetic endeavors.

The Influence of the Methoxy Group: A Note on Reactivity

The position of the methoxy group on the piperidine ring or on an appended aromatic substituent can influence the nucleophilicity of the secondary amine. An electron-donating methoxy group can increase the electron density on the nitrogen atom, potentially enhancing its reactivity towards electrophiles.[2] Conversely, steric hindrance from a nearby methoxy group might temper this reactivity. Understanding these subtle electronic and steric effects is paramount for reaction optimization. For instance, the introduction of a methoxy group on a benzodioxazole ring has been shown to increase the MAO inhibitory activity of coupled piperidine derivatives.[2]

Core Derivatization Strategies

The derivatization of the secondary amine in methoxy-substituted piperidines typically involves the formation of a new bond between the nitrogen atom and a carbon, sulfur, or other heteroatom. The most prevalent strategies include:

-

N-Alkylation: Introduction of an alkyl group.

-

N-Acylation: Introduction of an acyl group.

-

N-Sulfonylation: Introduction of a sulfonyl group.

-

N-Arylation: Introduction of an aryl or heteroaryl group.

-

Reductive Amination: Formation of a new carbon-nitrogen bond via an imine intermediate.

The choice of strategy is dictated by the desired final product and the compatibility of the reagents with the methoxy-substituted piperidine substrate.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the most common derivatization reactions. These protocols are designed to be self-validating, with integrated recommendations for reaction monitoring and product characterization.

N-Alkylation

N-alkylation is a fundamental transformation for introducing alkyl chains, which can influence lipophilicity and receptor interactions. The reaction typically proceeds via an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile, attacking an alkyl halide or another suitable electrophile.

Workflow for N-Alkylation of a Methoxy-Substituted Piperidine

Caption: Workflow for N-Alkylation.

Protocol 1: N-Alkylation using an Alkyl Halide